molecular formula C23H23N3O2S B2770937 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-82-1

2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2770937
M. Wt: 405.52
InChI Key: LZLAVNQCGZRKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one' involves the synthesis of the pyrrolo[3,2-d]pyrimidine ring system followed by the addition of the isopropylthio and 2-methoxybenzyl groups.

Starting Materials
4-chloro-2-nitroaniline, ethyl acetoacetate, phenylhydrazine, 2-methoxybenzaldehyde, isopropyl mercaptan, sodium ethoxide, sodium methoxide, acetic anhydride, sodium bicarbonate, sodium hydroxide, acetic acid, ethanol, diethyl ether, wate

Reaction
Step 1: Synthesis of 4-chloro-2-nitroaniline by nitration of aniline with nitric acid and hydrochloric acid., Step 2: Reduction of 4-chloro-2-nitroaniline to 4-chloro-2-aminophenol using sodium dithionite., Step 3: Synthesis of 4-chloro-2-aminophenol ethyl acetoacetate by condensation of 4-chloro-2-aminophenol and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate., Step 4: Cyclization of 4-chloro-2-aminophenol ethyl acetoacetate to form 7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one using sodium ethoxide in ethanol., Step 5: Protection of the pyrimidine nitrogen with acetic anhydride and sodium acetate., Step 6: Synthesis of 2-methoxybenzyl-protected pyrimidine by condensation of 2-methoxybenzaldehyde and the protected pyrimidine in the presence of sodium methoxide in methanol., Step 7: Deprotection of the pyrimidine nitrogen with sodium bicarbonate in water., Step 8: Addition of isopropylthio group to the pyrimidine nitrogen using isopropyl mercaptan and sodium hydroxide in ethanol., Step 9: Purification of the final product by recrystallization from diethyl ether.

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(27)26(23)14-17-11-7-8-12-19(17)28-3/h4-13,15,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAVNQCGZRKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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